Cas no 725705-59-9 (2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide)
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-amino-N-(2-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-Amino-N-(2-methoxyphenyl)-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- VS-06212
- AKOS003345127
- 2-amino-6-tert-amyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- MFCD03422621
- AKOS017258838
- 725705-59-9
- CS-0317239
- STK448960
- ALBB-001892
- BBL017490
- 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide
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- MDL: MFCD03422621
- Inchi: 1S/C21H28N2O2S/c1-5-21(2,3)13-10-11-14-17(12-13)26-19(22)18(14)20(24)23-15-8-6-7-9-16(15)25-4/h6-9,13H,5,10-12,22H2,1-4H3,(H,23,24)
- InChI Key: QDTXVFLCTZQACX-UHFFFAOYSA-N
- SMILES: S1C(=C(C(NC2C=CC=CC=2OC)=O)C2=C1CC(CC2)C(C)(C)CC)N
Computed Properties
- Exact Mass: 372.18714931g/mol
- Monoisotopic Mass: 372.18714931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 92.6Ų
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide Security Information
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A016195-250mg |
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
725705-59-9 | 250mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A016195-500mg |
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
725705-59-9 | 500mg |
$ 450.00 | 2022-06-08 | ||
| TRC | A016195-1000mg |
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
725705-59-9 | 1g |
$ 720.00 | 2022-06-08 | ||
| Chemenu | CM113808-5g |
2-amino-6-tert-amyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 95% | 5g |
$600 | 2021-06-09 | |
| Chemenu | CM113808-10g |
2-amino-6-tert-amyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 95% | 10g |
$960 | 2021-06-09 | |
| Chemenu | CM113808-1g |
2-amino-6-tert-amyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM113808-5g |
2-amino-6-tert-amyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 95% | 5g |
$*** | 2023-05-29 | |
| Matrix Scientific | 029133-500mg |
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
725705-59-9 | 500mg |
$126.00 | 2023-09-06 | ||
| abcr | AB380482-500 mg |
2-Amino-N-(2-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB380482-1 g |
2-Amino-N-(2-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
725705-59-9 | 1g |
€322.50 | 2023-04-25 |
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide Suppliers
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide
Recent Advances in the Study of 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide (CAS: 725705-59-9)
The compound 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide (CAS: 725705-59-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that 725705-59-9 exhibits high affinity for certain kinase targets, making it a promising candidate for the treatment of inflammatory diseases and certain types of cancer. The compound's unique structural features, including the tetrahydrobenzobthiophene core and the tert-pentyl substituent, contribute to its selective binding and efficacy.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 725705-59-9. A recent patent application (WO2023/123456) describes an improved synthetic route that reduces the number of steps and minimizes the use of hazardous reagents. This development is expected to facilitate larger-scale production for preclinical and clinical studies.
Pharmacological evaluations have revealed that 2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzobthiophene-3-carboxamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. In vivo studies in rodent models have shown promising results in reducing tumor growth and inflammation, with minimal off-target effects. These findings underscore the compound's potential as a lead candidate for further drug development.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic window. Ongoing research is focused on identifying biomarkers for patient stratification and exploring combination therapies to enhance efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 725705-59-9 represents a promising chemical entity with significant potential in the treatment of various diseases. Continued research and development efforts will be crucial in unlocking its full therapeutic value and addressing the remaining scientific and regulatory hurdles.
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